molecular formula C16H23N5O2 B5282458 2-Butyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

2-Butyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B5282458
M. Wt: 317.39 g/mol
InChI Key: MGPWRAZOQFNKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives. This compound is characterized by its unique structure, which includes a purine ring fused with an imidazole ring, and various alkyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides for alkylation, oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-Butyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purino[7,8-a]imidazole derivatives with different alkyl substituents. Examples include:

Uniqueness

What sets 2-Butyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione apart is its specific combination of alkyl groups, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

2-butyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-6-7-8-19-14(22)12-13(18(5)16(19)23)17-15-20(12)9-11(4)21(15)10(2)3/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPWRAZOQFNKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C=C(N3C(C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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